molecular formula C23H23N7O3 B6579044 N-(3-acetylphenyl)-2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]acetamide CAS No. 1172342-57-2

N-(3-acetylphenyl)-2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]acetamide

Cat. No.: B6579044
CAS No.: 1172342-57-2
M. Wt: 445.5 g/mol
InChI Key: FOIGJIHSYLCHEU-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]acetamide is a structurally complex heterocyclic compound featuring a pyrazole core substituted with amino, methylamino, and 1,2,4-oxadiazole moieties.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3/c1-13-7-4-5-10-17(13)21-27-23(33-29-21)19-20(24)30(28-22(19)25-3)12-18(32)26-16-9-6-8-15(11-16)14(2)31/h4-11H,12,24H2,1-3H3,(H,25,28)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIGJIHSYLCHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=CC=CC(=C4)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Acetamide Derivatives

Pyrazole derivatives with acetamide substituents are widely explored for insecticidal and antiproliferative activities. For example:

  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () shares a pyrazole-acetamide backbone but differs in substituents (chlorophenyl, cyano). This compound is a precursor to Fipronil derivatives, highlighting the role of halogenated aryl groups in enhancing insecticidal activity .
  • N-(5-phenyl-1H-pyrazol-3-yl)acetamide () lacks the oxadiazole and methylamino groups but retains the pyrazole-acetamide framework.

Key Structural Differences:

Compound Pyrazole Substituents Acetamide Substituent Biological Activity
Target Compound 5-amino-3-methylamino-4-oxadiazole 3-acetylphenyl Hypothesized kinase inhibition
Compound 3-cyano, 1-(4-chlorophenyl) 2-chloroacetamide Insecticidal
Compound None (simpler pyrazole) Phenyl Unreported

Oxadiazole-Containing Analogues

The 1,2,4-oxadiazole ring in the target compound is a bioisostere for ester or amide groups, improving metabolic stability. Comparable compounds include:

  • 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (): These derivatives use oxadiazole-thioether linkages and show enhanced antibacterial activity due to the sulfanyl group’s electron-withdrawing effects .
  • 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): Substitution with furan and triazole moieties confers anti-exudative activity in rodent models, suggesting the oxadiazole in the target compound may similarly modulate inflammatory pathways .

Triazole and Indazole Derivatives

  • 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide (): This indazole derivative demonstrates potent antiproliferative activity (IC₅₀ = 0.8 µM against HeLa cells), attributed to the morpholine carbonyl group’s hydrogen-bonding capacity .
  • N-(4-acetamidophenyl)-2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (): The triazole-thioacetamide scaffold exhibits moderate COX-2 inhibition, highlighting the role of sulfur atoms in redox modulation .

Activity Comparison:

Compound Heterocycle Key Functional Group Activity (IC₅₀ or Efficacy)
Target Compound Pyrazole-oxadiazole Methylphenyl-oxadiazole Unknown (Theoretical)
Compound Indazole Morpholine-carbonyl 0.8 µM (HeLa cells)
Compound Triazole Thioacetamide COX-2 inhibition (~60%)

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